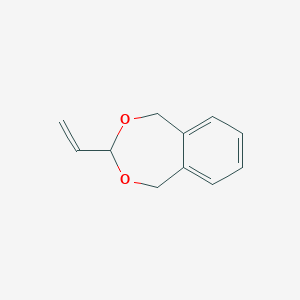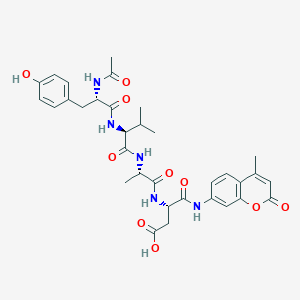
Trimethylsulfonium iodide
Overview
Description
Trimethylsulfonium iodide is an organic compound with the molecular formula C3H9IS. It is a sulfonium salt commonly used in organic synthesis as a methylating agent. The compound appears as colorless crystals and is known for its role in the Corey-Chaykovsky reaction, where it is used to generate sulfur ylides for the synthesis of epoxides and cyclopropanes .
Mechanism of Action
Target of Action
Trimethylsulfonium iodide primarily targets carbonyl compounds such as ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide initially acts as a nucleophile toward the carbonyl compound. The resulting oxygen anion then reacts as an intramolecular nucleophile toward the now electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The interaction of this compound with carbonyl compounds leads to the formation of epoxides or allylic alcohols . These products are involved in various biochemical pathways, serving as precursors for more complex molecules or participating in subsequent reactions.
Result of Action
The primary result of this compound’s action is the formation of epoxides or allylic alcohols from carbonyl compounds . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a strong base , which is necessary for the generation of the ylide . Additionally, the compound’s reactivity suggests that it might be sensitive to conditions such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Trimethylsulfonium iodide plays a significant role in biochemical reactions. When treated with a strong base, it yields the dimethylsulfonium methylide, which reacts in-situ with the carbonyl group of ketones to form epoxides or allylic alcohols . This interaction suggests that this compound may interact with enzymes and proteins that are involved in these reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to dimethylsulfonium methylide in the presence of a strong base . This reactive intermediate can then interact with the carbonyl group of ketones, leading to the formation of epoxides or allylic alcohols .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the formation of epoxides and allylic alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfonium iodide can be synthesized by treating dimethyl sulfide with iodomethane. The reaction proceeds as follows:
(CH3)2S+CH3I→(CH3)3S+I−
This reaction typically occurs under mild conditions and results in the formation of this compound as a crystalline solid .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows the same basic principles but is scaled up to accommodate larger quantities. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Formation of Sulfur Ylides: When treated with strong bases, this compound forms sulfur ylides, which are key intermediates in the Corey-Chaykovsky reaction.
Common Reagents and Conditions:
Strong Bases: Sodium hydride or potassium hydroxide are commonly used to generate sulfur ylides from this compound.
Carbonyl Compounds: The sulfur ylides react with carbonyl compounds such as ketones and aldehydes to form epoxides.
Major Products:
Epoxides: The reaction of sulfur ylides with carbonyl compounds typically yields epoxides.
Cyclopropanes: In the presence of enones, sulfur ylides can also form cyclopropanes.
Scientific Research Applications
Trimethylsulfonium iodide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the medicinal properties of compounds derived from this compound.
Comparison with Similar Compounds
Trimethylsulfoxonium Iodide: This compound is similar to trimethylsulfonium iodide but contains an additional oxygen atom bonded to the sulfur atom.
Dimethylsulfonium Methylide: Another related compound used in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form sulfur ylides under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the formation of three-membered ring structures such as epoxides and cyclopropanes .
Properties
IUPAC Name |
trimethylsulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYIHQDILEQNR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
676-84-6 (Parent) | |
| Record name | Trimethylsulfonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30883803 | |
| Record name | Sulfonium, trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylsulfonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2181-42-2 | |
| Record name | Trimethylsulfonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2181-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsulfonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsulfonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonium, trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSULFONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z1LIZ2LUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trimethylsulfonium iodide (TMSI) has the molecular formula C3H9SI and a molecular weight of 198.10 g/mol. [, , ]
A: TMSI acts as a surface modifier for perovskite solar cells, forming a moisture-resistant layer that impedes water penetration and enhances device stability. []
A: Yes, unlike organic ammonium salts, which degrade quickly due to their protic nature, the aprotic structure of TMSI makes it more resistant to moisture, leading to improved long-term stability in perovskite solar cells. []
A: TMSI acts as a reagent in the presence of a base, generating a sulfonium ylide. This ylide then reacts with aldehydes to form epoxides. [, , ]
A: In reactions of benzophenone with TMSI and solid potassium hydroxide in acetonitrile, the solvent acts as a phase-transfer catalyst. Acetonitrile facilitates the transport of the base from the solid KOH to the reaction medium, where it reacts with TMSI to form the reactive ylide intermediate. []
A: TMSI facilitates the conversion of intermediates formed from the reaction of 2-hydroxyphenylmethanones and 1-chloro-1-(benzotriazol-1-yl)alkanes into oxiranes. These oxiranes are then further transformed into the desired 3-hydroxymethylbenzofurans or their dihydro derivatives. []
A: Yes, TMSI plays a crucial role in forming triazapentalenes and furans through its reaction with intermediates derived from acylacetylenes and benzotriazole. []
A: TMSI is employed to generate an oxiranyl side chain in a precursor molecule during the multi-step synthesis of DB[a,l]PDE, ultimately enabling the stereoselective preparation of both the syn- and anti-isomers of these metabolites. []
A: The mutagenicity of DB[a,l]PDE, synthesized using TMSI, was evaluated in various biological systems, including bacterial strains and mammalian cells. Results indicated that these dihydrodiol epoxides exhibited significant mutagenic potency, exceeding that of previously studied analogues. This finding suggests a potential link between these metabolites and the potent carcinogenicity of DB[a,l]P. []
A: While the provided research abstracts do not explicitly mention computational studies on TMSI itself, they highlight its use in synthesizing compounds that are likely subjects of computational investigations. For example, the synthesized dihydrodiol epoxides of dibenzo[a,l]pyrene are strong candidates for computational modeling to understand their interactions with DNA and their role in carcinogenesis. []
A: Studies comparing the effects of SC-0224 (which contains a trimethylsulfonium group) and glyphosate on duckweed revealed that SC-0224 caused more significant increases in free amino acid levels. The effects of SC-0224 were comparable to those of this compound (TMS-I). This suggests that the trimethylsulfonium moiety in SC-0224 contributes to its herbicidal action, potentially by disrupting amino acid biosynthesis or metabolism. []
A: The aprotic nature of TMSI makes it highly resistant to moisture compared to protic organic ammonium salts, leading to enhanced stability and longevity of perovskite solar cells. This characteristic is crucial for practical applications of these devices in humid environments. []
A: Researchers employed various analytical techniques, including X-ray diffraction (XRD) [, ], Raman spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (not explicitly mentioned but likely used), and thin-layer chromatography (TLC) [], to characterize TMSI and its reaction products in different studies.
A: Research is exploring alternatives to lead in perovskite solar cells due to its toxicity. One study investigated gold or silver combined with bismuth, and silver by itself, as potential substitutes. While the conductivities of these materials were promising, their solar cell efficiencies were low compared to lead-based perovskites. Further research is needed to improve their performance and viability as replacements for lead. []
A: Early research in the early 20th century investigated the effects of TMSI and related onium compounds on the autonomic nervous system. Studies found that these compounds, including TMSI, exhibited varying degrees of “muscarine” and "nicotine" like actions, indicating their ability to interact with cholinergic receptors. Furthermore, TMSI was found to possess curare-like activity, suggesting an effect on neuromuscular junctions. These findings highlight the historical significance of TMSI in understanding the structure-activity relationships of onium compounds and their pharmacological effects. []
A: The research on TMSI showcases interdisciplinary collaborations spanning organic chemistry, materials science, and chemical engineering. For instance, the development of TMSI-modified perovskite solar cells necessitates expertise in synthetic chemistry for material preparation, materials characterization techniques to understand its impact on device performance, and engineering principles for device fabrication and optimization. This exemplifies how TMSI research fosters cross-disciplinary synergy to advance technological applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)




![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)



![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)



